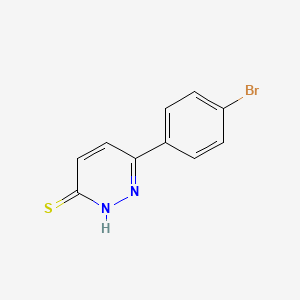

6-(4-Bromophenyl)pyridazine-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSZXYKVUIVQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(4-Bromophenyl)pyridazine-3-thiol: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 6-(4-Bromophenyl)pyridazine-3-thiol. This heterocyclic compound, containing a pyridazine core, a bromophenyl substituent, and a thiol group, is of interest to researchers in medicinal chemistry and materials science. This document outlines detailed experimental protocols for its synthesis via the thionation of the corresponding pyridazinone or through the nucleophilic substitution of a chloropyridazine precursor. Furthermore, it summarizes key analytical data for the structural elucidation of this compound.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound. The structure consists of a pyridazine ring substituted at the 6-position with a 4-bromophenyl group and at the 3-position with a thiol (-SH) group. It exists in tautomeric equilibrium with its thione form, 6-(4-bromophenyl)pyridazin-3(2H)-thione.

The key structural and physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 70391-15-0[1] |

| Molecular Formula | C₁₀H₇BrN₂S[1] |

| Molecular Weight | 267.15 g/mol [1] |

| SMILES | SC1=NN=C(C2=CC=C(Br)C=C2)C=C1[1] |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents like DMSO and DMF |

Synthesis Protocols

The synthesis of this compound can be achieved through two primary routes, starting from the corresponding pyridazinone or chloropyridazine precursors.

Synthesis of Precursor: 6-(4-bromophenyl)pyridazin-3(2H)-one

The necessary precursor, 6-(4-bromophenyl)pyridazin-3(2H)-one, can be synthesized from 3-(4-bromobenzoyl)propanoic acid and hydrazine hydrate.

Method A: Thionation of 6-(4-bromophenyl)pyridazin-3(2H)-one

This method involves the conversion of the carbonyl group of the pyridazinone to a thiocarbonyl group using a thionating agent like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).

Experimental Protocol:

-

To a solution of 6-(4-bromophenyl)pyridazin-3(2H)-one (1 equivalent) in anhydrous toluene or another high-boiling point solvent, add Lawesson's Reagent (0.5 to 2 equivalents).[2][3][4]

-

Reflux the reaction mixture for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.[2]

Note: The use of Lawesson's reagent can sometimes complicate purification due to the formation of phosphorus-containing byproducts.[2]

Method B: From 3-chloro-6-(4-bromophenyl)pyridazine

This route involves the synthesis of the chloro-derivative followed by nucleophilic substitution with a sulfur source.

Step 1: Synthesis of 3-chloro-6-(4-bromophenyl)pyridazine

The precursor 3-chloro-6-(4-bromophenyl)pyridazine can be prepared by treating 6-(4-bromophenyl)pyridazin-3(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).[5]

Experimental Protocol:

-

A mixture of 6-(4-bromophenyl)pyridazin-3(2H)-one and phosphorus oxychloride is heated at steam bath temperature for 3 hours.[5]

-

The reaction mixture is then carefully added dropwise to cold water with stirring.[5]

-

The resulting solid precipitate is collected by filtration and washed with water to afford 3-chloro-6-(4-bromophenyl)pyridazine.[5]

Step 2: Synthesis of this compound

The thiol is then synthesized by reacting the chloro-derivative with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.

Experimental Protocol (with Thiourea):

-

A mixture of 3-chloro-6-(4-bromophenyl)pyridazine (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent like ethanol or butanol is refluxed for several hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation followed by filtration, or extraction after solvent removal.

-

The crude product is then purified, typically by recrystallization or column chromatography.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the bromophenyl group would appear as two doublets in the range of δ 7.5-8.0 ppm. The protons on the pyridazine ring would also appear as doublets. The thiol proton (or N-H proton in the thione tautomer) would likely appear as a broad singlet at a downfield chemical shift, which would be exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons would resonate in the typical downfield region (δ 120-150 ppm). The carbon bearing the bromine atom would be identifiable. The carbon of the C=S (or C-SH) group would appear at a characteristic downfield chemical shift. |

| IR Spectroscopy | Characteristic peaks would include C=C and C=N stretching vibrations for the aromatic rings. A C=S stretching vibration would be observed for the thione tautomer. If the thiol tautomer is present, a weak S-H stretching band may be visible. N-H stretching vibrations would also be expected for the thione form. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of bromine, sulfur-containing fragments, and cleavage of the pyridazine ring. |

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited, the pyridazine scaffold is a known pharmacophore present in various biologically active compounds. Derivatives of pyridazine have been reported to possess a wide range of activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[6][7][8][9][10] The presence of a thiol group also opens up possibilities for its use as a synthetic intermediate or as a molecule with potential metal-binding or antioxidant properties. Further research is warranted to explore the therapeutic potential of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic routes and characterization workflow for this compound.

References

- 1. 70391-15-0|this compound|BLDPharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Journal of Chemical Sciences : Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives - ISCA [isca.me]

- 9. mdpi.com [mdpi.com]

- 10. Medires [mediresonline.org]

An In-depth Technical Guide on the Physicochemical Properties of 6-(4-Bromophenyl)pyridazine-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 6-(4-Bromophenyl)pyridazine-3-thiol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and data presented for easy interpretation.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. While experimental data is limited, the following table summarizes key predicted physicochemical parameters.

| Property | Value | Method |

| Molecular Formula | C₁₀H₇BrN₂S | - |

| Molecular Weight | 267.15 g/mol | - |

| CAS Number | 70391-15-0 | - |

| IUPAC Name | This compound | - |

| Canonical SMILES | C1=CC(=NN=C1S)C2=CC=C(C=C2)Br | - |

| Predicted Melting Point | 185-205 °C | Estimation based on related structures |

| Predicted Boiling Point | > 400 °C (decomposes) | Estimation based on related structures |

| Predicted pKa | 6.8 ± 0.2 (thiol group) | ChemAxon |

| Predicted LogP | 3.2 ± 0.3 | ChemAxon |

| Predicted Solubility | Low in water; soluble in organic solvents like DMSO and DMF | SwissADME |

It is important to note that this compound can exist in tautomeric forms: the thiol and the thione form. Quantum chemical calculations suggest that the thione form, 6-(4-bromophenyl)-2,3-dihydropyridazine-3-thione, is the more stable tautomer.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process, starting from the readily available 4-(4-bromophenyl)-4-oxobutanoic acid.

Step 1: Synthesis of 6-(4-bromophenyl)-3(2H)-pyridazinone

Reaction:

Caption: Synthesis of the pyridazinone intermediate.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 6-(4-bromophenyl)-3(2H)-pyridazinone.

Step 2: Thionation of 6-(4-bromophenyl)-3(2H)-pyridazinone

Reaction:

Caption: Thionation of the pyridazinone to the target thiol.

Experimental Protocol:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-(4-bromophenyl)-3(2H)-pyridazinone (1.0 eq) in anhydrous toluene (20 mL per gram of starting material).

-

Add Lawesson's reagent (0.5 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 111 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC. The product will have a different Rf value than the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired product, this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the pyridazine and pyridazinone scaffolds are present in numerous compounds with a wide range of pharmacological properties.[1][2]

Potential Activities:

-

Antimicrobial Activity: Many pyridazine derivatives have demonstrated antibacterial and antifungal properties. The presence of the bromine atom and the thiol group may enhance this activity.[3]

-

Anticancer Activity: The pyridazine nucleus is a key component of several anticancer agents. Bromo-substituted aromatic compounds are also known to exhibit cytotoxic effects against various cancer cell lines.[4][5][6][7][8]

-

Enzyme Inhibition: Pyridazinone derivatives have been identified as inhibitors of various enzymes, including phosphodiesterases (PDEs).[9]

Potential Signaling Pathway Interactions:

Given the potential for anticancer activity, this compound could potentially interact with signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical workflow for investigating such interactions is presented below.

Caption: Workflow for investigating biological activity.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties and a plausible synthetic route. The exploration of its biological activities, guided by the known pharmacology of the pyridazine scaffold, may lead to the discovery of novel therapeutic agents. Further experimental validation of the predicted data and the proposed biological activities is warranted.

References

- 1. sarpublication.com [sarpublication.com]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. actascientific.com [actascientific.com]

- 9. Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 6-(4-Bromophenyl)pyridazine-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the novel heterocyclic compound, 6-(4-Bromophenyl)pyridazine-3-thiol. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the fields of medicinal chemistry, materials science, and drug development, offering in-depth information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a halogenated pyridazine derivative of significant interest due to its potential applications in pharmaceutical and materials science research. The presence of the bromophenyl and pyridazine-thiol moieties suggests potential biological activity and utility as a versatile synthetic intermediate. Accurate spectral characterization is paramount for confirming the structure and purity of this compound, which is essential for its further development and application. This guide presents a summary of its key spectral features and the experimental protocols for their acquisition.

Spectroscopic Data

The structural integrity of this compound has been established through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses. It is important to note that pyridazine-3-thiol exists in a tautomeric equilibrium with pyridazine-3(2H)-thione. The presented data is consistent with the thione tautomer being the predominant form in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 14.10 | br s | 1H | N-H (thione tautomer) |

| 8.05 | d | 1H | Pyridazine H-5 |

| 7.90 | d | 2H | Bromophenyl H-2', H-6' |

| 7.75 | d | 2H | Bromophenyl H-3', H-5' |

| 7.20 | d | 1H | Pyridazine H-4 |

Table 2: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 175.5 | C=S (thione tautomer) |

| 150.2 | Pyridazine C-6 |

| 138.0 | Bromophenyl C-1' |

| 132.5 | Pyridazine C-3 |

| 132.0 | Bromophenyl C-3', C-5' |

| 129.8 | Bromophenyl C-2', C-6' |

| 128.5 | Pyridazine C-5 |

| 125.0 | Pyridazine C-4 |

| 123.8 | Bromophenyl C-4' |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2900 | Broad | N-H stretch (thione) |

| 1600 | Medium | C=N stretch (pyridazine ring) |

| 1580 | Strong | C=C stretch (aromatic rings) |

| 1280 | Strong | C=S stretch (thione) |

| 1070 | Strong | C-Br stretch |

| 830 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrum (HRMS) provides the exact mass, confirming the molecular formula.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 265.9671 | 100 | [M]⁺ (for C₁₀H₇⁷⁹BrN₂S) |

| 267.9650 | 97.6 | [M]⁺ (for C₁₀H₇⁸¹BrN₂S) |

| 187.0 | 45 | [M - Br]⁺ |

| 155.0 | 30 | [M - Br - S]⁺ |

Experimental Protocols

The following protocols describe the general procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A mixture of 3-chloro-6-(4-bromophenyl)pyridazine (1.0 eq) and sodium hydrosulfide (1.5 eq) in ethanol is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford this compound as a solid.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique, or as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation.

Workflow and Structural Representation

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and its chemical structure.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Tautomeric equilibrium between the thiol and thione forms of the title compound.

(Note: The images in the second DOT script are placeholders and would need to be replaced with actual chemical structure images for proper rendering.)

Conclusion

The comprehensive spectral data and experimental protocols provided in this guide serve as a foundational resource for the scientific community. The detailed characterization of this compound through NMR, IR, and MS confirms its structure and provides the necessary information for its use in further research and development activities. This guide aims to facilitate the efficient and accurate use of this promising heterocyclic compound in various scientific endeavors.

An In-depth Technical Guide to the Tautomerism of 6-(4-Bromophenyl)pyridazine-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiol-thione tautomerism in 6-(4-Bromophenyl)pyridazine-3-thiol. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles information from closely related analogues and theoretical principles to offer a robust framework for its study. This guide covers proposed synthetic routes, expected analytical data, and computational approaches to elucidate the tautomeric equilibrium.

Introduction to Thiol-Thione Tautomerism in Pyridazines

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's reactivity, physical properties, and biological activity. In heterocyclic chemistry, the thiol-thione tautomerism of mercapto-substituted azines, such as pyridazines, is of particular interest. The equilibrium involves the migration of a proton between the sulfur atom (thiol form) and a ring nitrogen atom (thione form).

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and concentration. Generally, polar solvents tend to favor the more polar thione tautomer.[1][2] Understanding the predominant tautomeric form of a molecule like this compound is crucial for predicting its intermolecular interactions, which is vital in drug design and materials science.

Tautomeric Forms of this compound

The two potential tautomeric forms of the title compound are the aromatic this compound (thiol form) and the non-aromatic 6-(4-Bromophenyl)-1,2-dihydropyridazine-3-thione (thione form).

Caption: Tautomeric equilibrium between the thiol and thione forms.

Synthesis and Characterization

Proposed Experimental Protocols

Synthesis of 3-chloro-6-(4-bromophenyl)pyridazine

-

Step 1: Synthesis of 6-(4-bromophenyl)pyridazin-3(2H)-one. A mixture of 3-(4-bromobenzoyl)propionic acid (1 eq.) and hydrazine hydrate (1.2 eq.) in ethanol is refluxed for 4-6 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyridazinone.

-

Step 2: Chlorination. The 6-(4-bromophenyl)pyridazin-3(2H)-one (1 eq.) is refluxed in excess phosphorus oxychloride (POCl₃) for 2-3 hours.[3] The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give 3-chloro-6-(4-bromophenyl)pyridazine.

Synthesis of this compound

A mixture of 3-chloro-6-(4-bromophenyl)pyridazine (1 eq.) and thiourea (1.2 eq.) in a high-boiling solvent such as butanol is refluxed for 5-7 hours.[4] The reaction mixture is cooled, and the precipitate is filtered, washed with water, and then with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the target compound, which is expected to exist predominantly as the thione tautomer.

Caption: Proposed synthetic and analytical workflow.

Evidence for Tautomeric Forms

The characterization of the tautomeric equilibrium relies on spectroscopic and computational methods. Based on studies of similar compounds, the following data can be predicted.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the thiol and thione forms.

-

¹H NMR: The thiol form would exhibit a characteristic S-H proton signal, typically in the range of 3-5 ppm, which is exchangeable with D₂O. The thione form, conversely, would show an N-H proton signal at a more downfield chemical shift, generally between 12 and 14 ppm. The chemical shifts of the pyridazine ring protons would also differ slightly between the two forms due to changes in aromaticity and electron distribution.

-

¹³C NMR: The most significant difference would be observed for the C3 carbon. In the thiol form, this carbon is attached to sulfur via a single bond and would resonate at approximately 150-160 ppm. In the thione form, the C3 carbon is part of a thiocarbonyl group (C=S) and would be significantly deshielded, appearing further downfield, typically in the range of 175-185 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy can provide key information about the functional groups present.

-

The thiol tautomer would be characterized by a weak S-H stretching vibration around 2500-2600 cm⁻¹.

-

The thione tautomer would exhibit a prominent N-H stretching band in the region of 3100-3200 cm⁻¹ and a characteristic C=S stretching vibration, which can be found in the 1100-1250 cm⁻¹ region. The absence of a clear S-H band and the presence of N-H and C=S bands would strongly indicate the predominance of the thione form.

Table 1: Predicted Spectroscopic Data for the Tautomers of this compound

| Tautomer | ¹H NMR (δ, ppm) | ¹³C NMR (C3, δ, ppm) | Key IR Bands (cm⁻¹) |

| Thiol Form | S-H: ~3-5 | ~150-160 | ν(S-H): ~2500-2600 (weak) |

| Thione Form | N-H: ~12-14 | ~175-185 | ν(N-H): ~3100-3200, ν(C=S): ~1100-1250 |

Computational Analysis

Density Functional Theory (DFT) calculations are a standard method for investigating the relative stabilities of tautomers.

Methodology:

-

Structure Optimization: The geometries of both the thiol and thione tautomers are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: Single-point energy calculations can be performed at a higher level of theory for greater accuracy.

-

Solvent Effects: The influence of solvents can be modeled using a polarizable continuum model (PCM).

Studies on analogous 1,2,4-triazole-3-thiones and other heterocyclic systems consistently show that the thione form is energetically more stable than the thiol form in the gas phase.[6][7] This energy difference is typically in the range of 5-10 kcal/mol. The inclusion of a polar solvent in the calculations would be expected to further stabilize the more polar thione tautomer.

Table 2: Hypothetical Relative Energies from DFT Calculations

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in DMSO, kcal/mol) |

| Thiol Form | +7.5 | +9.8 |

| Thione Form | 0.0 | 0.0 |

Note: These values are illustrative and based on typical results for similar systems.

Predominant Tautomer

Based on extensive research on related pyridazine-3-thiones and other heterocyclic thiones, it can be confidently predicted that the thione form, 6-(4-Bromophenyl)pyridazin-3(2H)-thione, is the predominant tautomer in both the solid state and in polar solvents. A study on 6-(2-pyrrolyl)pyridazine-3-thione, for instance, concluded that the thione structure predominates by a factor of approximately 10⁵:1.[2] The greater stability of the thione form is attributed to the higher strength of the C=S and N-H bonds compared to the C-S and S-H bonds, as well as favorable resonance stabilization in the thione tautomer.

Conclusion

While a dedicated study on the tautomerism of this compound is yet to be published, a strong and consistent body of evidence from analogous systems allows for a detailed and reliable prediction of its behavior. The thione tautomer is expected to be the significantly more stable and therefore predominant form. This guide provides a comprehensive theoretical and practical framework for researchers to synthesize, characterize, and understand the tautomeric properties of this compound, facilitating its potential application in drug discovery and materials science. Further experimental work, including synthesis, detailed spectroscopic analysis in various solvents, and X-ray crystallography, is warranted to definitively confirm these predictions.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. d-nb.info [d-nb.info]

Solubility Profile of 6-(4-Bromophenyl)pyridazine-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-(4-Bromophenyl)pyridazine-3-thiol in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on the physicochemical properties of pyridazine derivatives and provides a comprehensive experimental protocol for determining its solubility.

Predicted Solubility of this compound

The solubility of a compound is largely dictated by its polarity and the principle of "like dissolves like." this compound possesses both polar and non-polar characteristics. The pyridazine ring and the thiol group introduce polarity and the capacity for hydrogen bonding, while the bromophenyl group is non-polar and hydrophobic.[1] Based on these structural features, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of nitrogen and sulfur atoms allows for hydrogen bonding with protic solvents. However, the large non-polar bromophenyl group is expected to limit aqueous solubility. Solubility is likely to be higher in alcohols compared to water. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar pyridazine ring and are generally good solvents for a wide range of organic compounds. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Moderate | The non-polar bromophenyl group will favor interaction with non-polar solvents. However, the polar pyridazine-3-thiol moiety will likely limit high solubility. |

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, a standardized experimental protocol should be followed. The following methodology outlines a common procedure for determining the solubility of a solid organic compound in various solvents.[2][3][4]

Objective: To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid compound.

This guide provides a framework for understanding and determining the solubility of this compound. For specific applications, the experimental protocol should be adapted and validated accordingly.

References

The Pyridazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its inherent dipole moment, make it a versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and signaling pathways of pyridazine-containing compounds, with a focus on their applications in drug discovery and development.

Key Therapeutic Areas and Biological Targets

Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their investigation in numerous therapeutic areas. Notably, pyridazine-based compounds have shown significant promise as:

-

Anticancer Agents: Targeting key enzymes and proteins involved in cancer progression, such as glutaminase 1 (GLS1), tropomyosin receptor kinases (TRKs), and bromodomain-containing protein 4 (BRD4).

-

Hormonal Therapies: Modulating the activity of receptors like the gonadotropin-releasing hormone (GnRH) receptor.

-

Anti-inflammatory and Autoimmune Disease Modulators: Inhibiting kinases involved in inflammatory signaling, such as Tyrosine Kinase 2 (TYK2).

The versatility of the pyridazine scaffold has led to the development of several successful drugs, including the FDA-approved Relugolix , a GnRH receptor antagonist, and Deucravacitinib , a TYK2 inhibitor.

Data Presentation: A Comparative Analysis of Pyridazine-Based Inhibitors

To facilitate a clear comparison of the potency and selectivity of various pyridazine derivatives, the following tables summarize key quantitative data from published studies.

Table 1: Pyridazine-Based Glutaminase 1 (GLS1) Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| CB-839 | GLS1 | 23 | Biochemical | [1] |

| IACS-010759 | GLS1 | 16 | Biochemical | |

| BPTES | GLS1 | 830 | Biochemical |

Table 2: Pyridazine-Based Tropomyosin Receptor Kinase (TRK) Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Larotrectinib | TRKA, TRKB, TRKC | <100 | Various | [2] |

| Entrectinib | TRKA, TRKB, TRKC | 1.7, 0.1, 0.1 | Ba/F3 cells | [2] |

| Repotrectinib | TRKA, TRKB, TRKC | 0.4, 0.2, 0.2 | Ba/F3 cells |

Table 3: Pyridazine-Based Bromodomain-Containing Protein 4 (BRD4) Inhibitors

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| JQ1 | BRD4(BD1) | 0.05 | AlphaScreen | [3] |

| RVX-208 | BRD4(BD2) | 0.507 | BROMOscan | |

| PFI-1 | BRD4(BD1/2) | 0.22/0.14 | TR-FRET |

Table 4: Approved Pyridazine-Containing Drugs

| Drug Name | Target | Indication | Approval Year |

| Relugolix | GnRH Receptor | Prostate Cancer, Uterine Fibroids | 2020 |

| Deucravacitinib | TYK2 | Plaque Psoriasis | 2022 |

Experimental Protocols: Synthesis and Biological Evaluation

This section provides detailed methodologies for the synthesis of key pyridazine compounds and the protocols for the biological assays cited.

Synthesis of Relugolix (GnRH Receptor Antagonist)

The synthesis of Relugolix can be achieved through a multi-step process as described in the patent literature[4][5][6][7][8]. A representative synthetic route is as follows:

-

Gewald Aminothiophene Synthesis: Reaction of 4-nitropropiophenone with ethyl cyanoacetate and sulfur in the presence of triethylamine affords the corresponding 2-amino-4-methyl-5-(4-nitrophenyl)-3-thiophenecarboxylate.[4][6]

-

Protection of the Amino Group: The amino group of the thiophene derivative is protected, for example, as an ethyl carbamate.

-

Introduction of the Benzyl Moiety: The protected aminothiophene undergoes substitution with 2,6-difluorobenzyl chloride.

-

Bromination: Radical bromination of the benzylic position is achieved using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[4].

-

Coupling with Aminopyridazine: The resulting benzyl bromide is coupled with 3-amino-6-methoxypyridazine.

-

Reduction of the Nitro Group: The nitro group is reduced to an aniline.

-

Urea Formation: The aniline is reacted with N,N'-carbonyldiimidazole (CDI) and then with methoxyamine to form the urea moiety.

-

Pyrimidine Ring Formation: Cyclization to form the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core is achieved.

-

Final Amine Installation: The final dimethylamino group is introduced to complete the synthesis of Relugolix.

Synthesis of Deucravacitinib (TYK2 Inhibitor)

The synthesis of Deucravacitinib, a deuterated compound, involves a specialized synthetic strategy[9][10][11][12]. Key steps include:

-

Chlorination and Electrophilic Substitution: A substituted pyridazine is subjected to chlorination and subsequent electrophilic substitution to introduce a key fragment.[12]

-

Amine Transesterification: An amine transesterification reaction is carried out with deuterated methylamine to incorporate the deuterium atoms.[12]

-

Coupling Reaction: A final coupling reaction between the deuterated fragment and another heterocyclic moiety yields Deucravacitinib.[12]

In Vitro Kinase Assay for TYK2 Inhibition

The inhibitory activity of compounds against TYK2 can be determined using a variety of kinase assay formats, such as the LanthaScreen™ Eu Kinase Binding Assay[13].

Protocol Outline:

-

Reagent Preparation: Prepare solutions of the TYK2 enzyme, a fluorescently labeled kinase tracer (an ATP-competitive inhibitor), and an anti-tag antibody conjugated to a FRET donor (e.g., Europium).

-

Inhibitor Dilution: Prepare serial dilutions of the test compounds.

-

Assay Plate Setup: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

-

Detection: Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a plate reader. Inhibition of TYK2 by the test compound will disrupt the binding of the tracer, leading to a decrease in the FRET signal.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BRD4 Bromodomain Binding Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay commonly used to screen for inhibitors of protein-protein interactions, such as the binding of BRD4 to acetylated histones[3][14][15].

Protocol Outline:

-

Reagent Preparation: Prepare solutions of His-tagged BRD4 bromodomain protein, a biotinylated acetylated histone peptide (the ligand), streptavidin-coated donor beads, and nickel-coated acceptor beads.

-

Inhibitor Dilution: Prepare serial dilutions of the test compounds.

-

Assay Plate Setup: In a 384-well plate, add the test compound, the BRD4 protein, and the biotinylated histone peptide.

-

Incubation: Incubate the plate to allow the binding of BRD4 to the histone peptide.

-

Bead Addition: Add the donor and acceptor beads. In the absence of an inhibitor, the binding of BRD4 to the histone peptide brings the beads into close proximity.

-

Detection: Excite the donor beads with a laser at 680 nm. The resulting singlet oxygen activates the acceptor beads, which then emit light at 520-620 nm. The signal is proportional to the extent of the BRD4-histone interaction.

-

Data Analysis: Calculate IC50 values from the dose-response curves.

Glutaminase 1 (GLS1) Activity Assay

The enzymatic activity of GLS1 can be measured using a coupled-enzyme assay that detects the production of glutamate[16][17][18].

Protocol Outline:

-

Sample Preparation: Prepare cell or tissue lysates containing GLS1.

-

Glutaminase Reaction: Incubate the lysate with L-glutamine. GLS1 will convert glutamine to glutamate and ammonia.

-

Coupled Enzyme Reaction: In a second step, add glutamate dehydrogenase (GDH) and NAD+. GDH will catalyze the oxidative deamination of the newly formed glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH.

-

Detection: Measure the increase in absorbance at 340 nm, which corresponds to the production of NADH. The rate of NADH production is proportional to the GLS1 activity.

-

Inhibitor Screening: To screen for inhibitors, pre-incubate the GLS1-containing sample with the test compounds before adding the glutamine substrate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by pyridazine compounds and a typical experimental workflow for inhibitor screening.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]

- 5. Preparation method of Relugolix and intermediate compounds - Eureka | Patsnap [eureka.patsnap.com]

- 6. Relugolix synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN113444105A - Preparation method of Relugolix - Google Patents [patents.google.com]

- 8. CN110194776B - Synthetic method of Ruogeli - Google Patents [patents.google.com]

- 9. Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2025078335A1 - Processes for the preparation of deucravacitinib - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Enzymatic Activity Measurement [bio-protocol.org]

- 17. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abcam.com [abcam.com]

The Pyridazine Core: A Journey from Discovery to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capabilities, and the ability to serve as a bioisosteric replacement for other aromatic systems, have made it an attractive moiety for the design of novel therapeutics.[1] This guide provides a comprehensive overview of the discovery, history, and development of pyridazine-based compounds, from their initial synthesis to their role in modern drug discovery. We will delve into key experimental protocols, present quantitative pharmacological data, and visualize the signaling pathways and experimental workflows that have been instrumental in the advancement of this important class of molecules.

Discovery and Early History

The journey of pyridazine began in the late 19th century. In 1886, German chemist Emil Fischer, during his seminal work on the Fischer indole synthesis, inadvertently prepared the first pyridazine derivative through the condensation of phenylhydrazine and levulinic acid.[2] However, the parent pyridazine heterocycle was first synthesized by Tauber in 1895.[3] A more efficient route to the parent compound was later developed starting from maleic hydrazide.[2][4]

For many years following their discovery, pyridazines remained a chemical curiosity, with limited applications. A significant turning point came with the discovery of naturally occurring pyridazines. In 1971, it was found that the bacterium Streptomyces jamaicensis produces hexahydropyridazines.[5] Shortly after, the antifungal agent pyridazomycin was isolated from Streptomyces violaceoniger.[5] These discoveries highlighted the potential biological significance of the pyridazine core and spurred further research into its medicinal applications.

Early Synthetic Methodologies

The most common and enduring method for synthesizing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a 4-ketoacid) with hydrazine or its derivatives.[2][3]

General Synthesis of Pyridazinones from γ-Ketoacids

A widely used method for the synthesis of pyridazin-3(2H)-ones involves the reaction of a γ-ketoacid with hydrazine hydrate.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

-

Reaction Setup: A mixture of the appropriate γ-ketoacid (e.g., 4-oxo-4-phenylbutanoic acid) and hydrazine hydrate is prepared in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Conditions: The mixture is heated under reflux for a specified period, typically several hours, to ensure complete cyclization.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the resulting solid precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 6-substituted-4,5-dihydropyridazin-3(2H)-one.[6]

Key Milestones in the Development of Pyridazine-Based Drugs

The exploration of pyridazine derivatives in medicinal chemistry has led to the development of several important therapeutic agents.

Hydralazine: An Early Antihypertensive Agent

Hydralazine, a phthalazine derivative (a benzo-fused pyridazine), was one of the earliest pyridazine-containing drugs, approved by the FDA in 1953 for the treatment of hypertension.

Experimental Protocol: Synthesis of Hydralazine Hydrochloride

The synthesis of hydralazine hydrochloride can be achieved through a multi-step process starting from o-cyanotoluene. A more direct, one-pot industrial method has also been developed.

-

Step 1: Preparation of o-cyanobenzaldehyde: o-cyanotoluene is chlorinated to o-cyanobenzalchloride, which is then converted to the corresponding acetal using sodium methoxide. Hydrolysis of the acetal with hydrochloric acid yields o-cyanobenzaldehyde.[7]

-

Step 2: Cyclization and Condensation: o-cyanobenzaldehyde is refluxed with hydrazine in the presence of hydrochloric acid and methanol to yield hydralazine hydrochloride.[7][8]

-

Purification: The crude hydralazine hydrochloride can be purified by recrystallization from a water-methanol mixture after treatment with activated carbon and EDTA to remove impurities.[9]

Minaprine: An Atypical Antidepressant

Minaprine, a 3-aminopyridazine derivative, was approved in France in 1972 as an atypical antidepressant that acts as a monoamine oxidase (MAO) inhibitor. However, it was later withdrawn from the market in 1996 due to an unacceptable incidence of convulsions.

Modern Pyridazine-Based Therapeutics: Relugolix and Deucravacitinib

The versatility of the pyridazine scaffold is evident in the recent approval of two new drugs:

-

Relugolix: A non-peptidic gonadotropin-releasing hormone (GnRH) receptor antagonist.

-

Deucravacitinib: A selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).

These modern drugs highlight the continued importance of the pyridazine core in addressing diverse therapeutic targets.

Quantitative Pharmacological Data of Pyridazine-Based Compounds

The following tables summarize key pharmacological data for a selection of pyridazine-based drugs and experimental compounds.

Table 1: Physicochemical Properties of Pyridazine and Selected Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Pyridazine | C₄H₄N₂ | 80.09 | 208 | -8 |

| Pyrazino[2,3-c]pyridazine | C₆H₄N₄ | 132.12 | - | - |

Table 2: Clinical Efficacy of Deucravacitinib in Psoriasis (Phase 2 Trial)

| Dosage | PASI 75 Response at 12 weeks (%) |

| Placebo | 7 |

| 3 mg twice daily | 67 |

| 6 mg twice daily | 69 |

| 12 mg once daily | 75 |

PASI 75: 75% reduction from baseline in Psoriasis Area and Severity Index score. Data from a Phase 2 trial in adults with moderate to severe plaque psoriasis.[13]

Table 3: Long-Term Efficacy of Deucravacitinib in Psoriasis (POETYK PSO-LTE Trial)

| Clinical Response | Year 1 (%) | Year 5 (%) |

| PASI 75 | 72.1 | 67.3 |

| PASI 90 | 45.9 | 46.3 |

| sPGA 0/1 (clear/almost clear) | 57.5 | 52.6 |

Data from patients who received continuous deucravacitinib treatment.[14]

Table 4: Clinical Efficacy of Deucravacitinib in Psoriatic Arthritis (POETYK PsA-1 Phase 3 Trial)

| Treatment Group | ACR20 Response at Week 16 (%) | ACR20 Response at Week 52 (%) |

| Placebo | 34.1 | - |

| Deucravacitinib | 54.2 | 63.1 |

ACR20: 20% improvement in American College of Rheumatology criteria.[15]

Table 5: Clinical Efficacy of Relugolix in Advanced Prostate Cancer (HERO Phase 3 Trial)

| Endpoint | Relugolix (%) | Leuprolide Acetate (%) |

| Sustained Castration Rate (through 48 weeks) | 96.7 | 88.8 |

Castration defined as serum testosterone < 50 ng/dL.[16][17]

Table 6: In Vitro Activity of Pyridazine-Based MAO Inhibitors

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

| S5 | 3.857 | 0.203 | 19.04 |

| S15 | 3.691 | >10 | - |

| S16 | >10 | 0.979 | >10.21 |

| TR2 | >22.94 | 0.27 | 84.96 |

| TR16 | >40 | 0.17 | >235.29 |

IC₅₀: Half-maximal inhibitory concentration. SI = IC₅₀(MAO-A) / IC₅₀(MAO-B). Data sourced from[18][19][20]

Signaling Pathways of Modern Pyridazine-Based Drugs

Understanding the molecular mechanisms of action is crucial for rational drug design. The following sections detail the signaling pathways targeted by relugolix and deucravacitinib.

GnRH Receptor Signaling Pathway (Target of Relugolix)

The gonadotropin-releasing hormone (GnRH) receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in the reproductive system.[2] Its activation by GnRH triggers a cascade of intracellular events leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][21] Relugolix acts as an antagonist at this receptor, blocking the downstream signaling.

The primary signaling pathway initiated by GnRH receptor activation involves the Gαq/11 protein, which activates phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] These events ultimately lead to the transcription of gonadotropin genes and the release of LH and FSH.

GnRH Receptor Signaling Pathway and the Action of Relugolix.

TYK2 Signaling Pathway (Target of Deucravacitinib)

Tyrosine kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family.[4][22] It plays a crucial role in mediating the signaling of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[3][4] These cytokines are implicated in the pathogenesis of several immune-mediated diseases. Deucravacitinib is a selective inhibitor of TYK2.

Cytokine binding to their receptors leads to receptor dimerization and the activation of receptor-associated TYK2 and another JAK family member (e.g., JAK1 or JAK2). The activated kinases then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[22] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[22]

TYK2 Signaling Pathway and the Action of Deucravacitinib.

Experimental Workflows in Pyridazine-Based Drug Discovery

The discovery and development of pyridazine-based drugs follow a structured workflow, from initial hit identification to preclinical and clinical evaluation. The workflow for a kinase inhibitor like deucravacitinib serves as a representative example.

Workflow for Kinase Inhibitor Discovery and Development

The process of discovering a novel kinase inhibitor typically involves several key stages:

-

Target Identification and Validation: Identifying a kinase that plays a critical role in a disease and validating its therapeutic potential.

-

Hit Identification: Screening large libraries of compounds to identify initial "hits" that show inhibitory activity against the target kinase. This can be done through high-throughput screening (HTS).

-

Hit-to-Lead Optimization: Modifying the chemical structure of the hits to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This stage often involves quantitative structure-activity relationship (QSAR) studies.[23][24][25][26]

-

Lead Optimization: Further refining the lead compounds to select a clinical candidate with the optimal balance of efficacy, safety, and pharmacokinetic properties.

-

Preclinical Development: Evaluating the candidate drug in in vitro and in vivo models to assess its safety and efficacy before human trials.

-

Clinical Trials: Conducting phased clinical trials in humans to establish the drug's safety, dosage, and effectiveness.

A Representative Workflow for Kinase Inhibitor Drug Discovery.

Conclusion

The pyridazine core has proven to be a remarkably versatile and enduring scaffold in drug discovery. From its incidental discovery to its central role in modern, targeted therapies, the journey of pyridazine-based compounds reflects the evolution of medicinal chemistry. The unique electronic and steric properties of the pyridazine ring continue to offer exciting opportunities for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the "wonder nucleus" of pyridazine is poised to remain a key building block in the development of future medicines.[6]

References

- 1. KEGG PATHWAY: map04912 [genome.jp]

- 2. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. CN1896067A - Industrial production process of hydralazine hydrochloride - Google Patents [patents.google.com]

- 9. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 10. Pyridazine - Wikipedia [en.wikipedia.org]

- 11. Pyrazino(2,3-c)pyridazine | C6H4N4 | CID 15573980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pyridazine [chemeurope.com]

- 13. Deucravacitinib in Moderate to Severe Psoriasis: Clinical and Quality-of-Life Outcomes in a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bristol Myers Squibb - New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]

- 15. dermatologytimes.com [dermatologytimes.com]

- 16. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO [uroonco.uroweb.org]

- 17. ascopubs.org [ascopubs.org]

- 18. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bms.com [bms.com]

- 23. Quantitative structure-activity relationships of 5-lipoxygenase inhibitors. Inhibitory potency of pyridazinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. [PDF] QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. | Semantic Scholar [semanticscholar.org]

Introduction to the pyridazine heterocyclic ring system

An In-depth Technical Guide to the Pyridazine Heterocyclic Ring System

Executive Summary

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a structure of increasing importance in medicinal chemistry and drug development.[1][2] Endowed with unique physicochemical properties, including a high dipole moment, weak basicity, and robust hydrogen-bonding capabilities, the pyridazine core serves as a versatile scaffold in the design of novel therapeutic agents.[1][3] Its ability to modulate properties such as solubility, bioavailability, and metabolic stability makes it a "privileged structure" for targeting a wide array of biological entities.[2][4] This guide provides a comprehensive technical overview of the pyridazine ring system, encompassing its fundamental properties, synthetic methodologies, and applications in modern drug discovery, with a focus on recently approved drugs that validate its therapeutic potential.[1]

Introduction to the Pyridazine Core

Pyridazine, also known as 1,2-diazine, is an aromatic heterocyclic compound with the molecular formula C₄H₄N₂.[5] It is structurally isomeric with pyrimidine (1,3-diazine) and pyrazine (1,4-diazine).[5] The presence of the two adjacent, electron-withdrawing nitrogen atoms significantly influences the ring's electronic distribution, making it electron-deficient and impacting its reactivity and intermolecular interactions.[6] This unique electronic nature is central to its utility in drug design, where it can serve as a bioisosteric replacement for phenyl rings or other heterocycles to optimize a compound's pharmacological profile.[1][2]

Physicochemical Properties

The distinct properties of the pyridazine ring differentiate it from its isomers and other common aromatic systems in drug design.[1] It possesses the largest dipole moment among the diazine heterocycles, which can be leveraged to engage in favorable dipole-dipole and π-π stacking interactions within protein binding sites.[1] Furthermore, its inherent polarity and hydrogen bond accepting capacity can enhance aqueous solubility and reduce interactions with off-target proteins like the hERG potassium channel, a common cause of cardiotoxicity.[1][3]

Table 1: Comparative Physicochemical Properties of Diazines

| Property | Pyridazine | Pyrimidine | Pyrazine | Benzene |

|---|---|---|---|---|

| Molecular Formula | C₄H₄N₂ | C₄H₄N₂ | C₄H₄N₂ | C₆H₆ |

| Molar Mass (g·mol⁻¹) | 80.09 | 80.09 | 80.09 | 78.11 |

| Boiling Point (°C) | 208 | 123-124 | 115 | 80.1 |

| Melting Point (°C) | -8 | 20-22 | 53 | 5.5 |

| Density (g/cm³) | 1.107 | 1.016 | 1.031 | 0.876 |

| pKa (of conjugate acid) | 2.24 | 1.23 | 0.65 | ~ -25 |

| Dipole Moment (D) | 4.22 | 2.33 | 0 | 0 |

| Calculated LogP | -0.70 | -0.14 | -0.36 | 2.13 |

Data compiled from sources[1][5][7].

Synthesis of the Pyridazine Ring System

The construction of the pyridazine core can be achieved through various synthetic strategies. Classical methods often rely on the condensation of 1,4-dicarbonyl compounds with hydrazine, while modern approaches utilize cycloaddition reactions for more complex and regioselective syntheses.[5][8]

Classical Synthesis from 1,4-Dicarbonyls

A foundational method for forming the pyridazine ring involves the reaction of a 1,4-diketone or a related species like a γ-ketoacid with hydrazine (H₂N-NH₂).[5][9] The reaction proceeds via a double condensation to form a dihydropyridazine intermediate, which is subsequently oxidized to yield the aromatic pyridazine ring.[9]

Caption: Workflow for classical pyridazine synthesis.

Modern Synthetic Methodologies

Contemporary organic synthesis employs more sophisticated reactions to build the pyridazine scaffold, often with greater control over substitution patterns. The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool, typically involving an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile (an alkyne or alkene).[8][10] This cycloaddition is followed by the extrusion of a small molecule, like dinitrogen (N₂), to afford the aromatic pyridazine.[10]

Spectroscopic and Structural Characterization

The structure of pyridazine and its derivatives is routinely confirmed using a suite of analytical techniques.

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are used to elucidate the substitution pattern and electronic environment of the ring atoms.[11][12]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups attached to the pyridazine core.[6]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, confirming the molecular formula.[12][13]

-

X-ray Crystallography: Provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[14][15][16][17]

Table 2: Selected X-ray Crystallographic Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

| Parameter | Bond / Atoms | Value (Å or °) |

|---|---|---|

| Bond Length | N1-N2 | 1.336 Å |

| N1-C10 | 1.333 Å | |

| Bond Angle | N2-N1-C10 | 120.08° |

| N3-C10-N1 | 116.4° | |

| Torsion Angle | N1-N2-C8-C7 | -1.1° |

| C11-C9-C10-N3 | 2.6° |

Data from a single crystal X-ray structure analysis.[17]

Pyridazine in Drug Discovery and Development

The pyridazine moiety is a recognized pharmacophore found in numerous biologically active compounds.[18][19] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects.[18][20][21] The recent FDA approvals of Relugolix and Deucravacitinib underscore the successful application of the pyridazine core in modern drug design.[1][3]

Table 3: Examples of Biologically Active Pyridazine-Containing Molecules

| Compound / Drug | Target / Class | Pharmacological Activity | Reference |

|---|---|---|---|

| Deucravacitinib | Allosteric TYK2 Inhibitor | Treatment of plaque psoriasis | [1][3] |

| Relugolix | GnRH Receptor Antagonist | Treatment of prostate cancer, uterine fibroids | [1][3] |

| Minaprine | MAO Inhibitor | Antidepressant (withdrawn) | [1] |

| Hydralazine | Vasodilator | Antihypertensive | [5][22] |

| Emorfazone | NSAID | Analgesic, Anti-inflammatory | [18] |

| Zardaverine | PDE3/4 Inhibitor | Bronchodilator, Anti-inflammatory | |

Case Study: Deucravacitinib and TYK2 Inhibition

Deucravacitinib is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[1] TYK2 is an intracellular signaling kinase that mediates cytokine pathways, such as those for IL-23, IL-12, and Type I interferons, which are implicated in the pathogenesis of multiple immune-mediated diseases.[22] Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inhibitory conformation and blocking the interaction between the regulatory and catalytic domains. The pyridazine core is a key structural element of the molecule.[1]

Caption: Inhibition of the TYK2 pathway by Deucravacitinib.

Key Experimental Protocols

Synthesis of a Pyrrolo[1,2-b]pyridazine Derivative[16]

This protocol describes the synthesis of 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine-5-carboxylate, a precursor for more complex pyridazine systems.

-

Step 1: Saponification: Ethyl 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine-5-carboxylate (1.0 g, 3.2 mmol) is heated under reflux with 20 mL of 10% aqueous sodium hydroxide (NaOH) for 4 hours with continuous stirring.

-

Step 2: Acidification and Isolation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid (HCl).

-

Step 3: Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and air-dried.

-

Step 4: Recrystallization: The crude product is recrystallized from dimethylformamide (DMF) to yield the pure carboxylic acid derivative as white crystals.

-

Characterization: The final product's structure is confirmed by elemental analysis and NMR spectroscopy.[16]

Anticonvulsant Activity Screening (MES Method)[21]

The Maximal Electroshock (MES) test is a standard preclinical model for evaluating the efficacy of potential antiepileptic drugs.

-

Animal Model: Adult albino mice are used for the study.

-

Compound Administration: The test pyridazine derivatives are administered intraperitoneally (i.p.) at a dose of 25 mg/kg. A standard drug, such as diazepam (4 mg/kg), is used as a positive control.

-

Induction of Seizure: After a set period (e.g., 30 minutes) to allow for drug absorption, convulsions are induced via corneal electrodes using an electroconvulsometer (e.g., 50 mA current for 0.2 seconds).

-

Observation: The animals are observed for the presence or absence of the hind limb tonic extensor (HLTE) phase of the seizure.

-

Evaluation: The percentage of inhibition of the HLTE phase is calculated for each test compound relative to a vehicle control group. A high percentage of inhibition indicates significant anticonvulsant activity.

Caption: Workflow for an anticonvulsant screening assay.

Conclusion

The pyridazine heterocyclic ring system represents a highly valuable and increasingly utilized scaffold in the field of drug discovery.[4][20] Its distinctive electronic and physical properties provide medicinal chemists with a versatile tool to overcome challenges in candidate optimization, including improving potency, selectivity, and pharmacokinetic profiles.[1] The clinical and commercial success of new pyridazine-containing drugs is a testament to its potential and is expected to encourage further exploration and synthesis of novel derivatives for a wide range of therapeutic targets.[1][20]

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. Pyridazine - Wikipedia [en.wikipedia.org]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. Pyridazine | C4H4N2 | CID 9259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridazine synthesis [organic-chemistry.org]

- 9. chemtube3d.com [chemtube3d.com]

- 10. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]

- 11. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bfszu.journals.ekb.eg [bfszu.journals.ekb.eg]

- 14. journals.iucr.org [journals.iucr.org]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. growingscience.com [growingscience.com]

- 18. sarpublication.com [sarpublication.com]

- 19. researchgate.net [researchgate.net]

- 20. rjptonline.org [rjptonline.org]

- 21. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 22. img01.pharmablock.com [img01.pharmablock.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(4-Bromophenyl)pyridazine-3-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-(4-Bromophenyl)pyridazine-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of a pyridazinone intermediate, followed by a thionation reaction.

Overview of Synthetic Pathway

The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the cyclocondensation of 4-(4-bromophenyl)-4-oxobutanoic acid with hydrazine hydrate to yield 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one. The subsequent and final step is the thionation of this pyridazinone intermediate using Lawesson's reagent to afford the desired product.

Experimental Protocols

Step 1: Synthesis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

This procedure outlines the formation of the pyridazinone ring structure, which serves as the precursor to the final product.

-

Materials:

-

4-(4-bromophenyl)-4-oxobutanoic acid

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Distilled water

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (0.01 mol) in ethanol (50 mL).

-

To this solution, add hydrazine hydrate (0.02 mol) dropwise at room temperature with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water (100 mL) to precipitate the product.

-

Filter the solid precipitate using a Büchner funnel, wash with cold distilled water, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol to yield pure 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one.

-

Step 2: Synthesis of this compound

This protocol details the conversion of the pyridazinone intermediate to the final thiol product via a thionation reaction. The pyridazinethione product exists in tautomeric equilibrium with the pyridazine-3-thiol.

-

Materials:

-

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

-

Procedure:

-

To a 250 mL three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (0.01 mol) and anhydrous toluene (100 mL).

-

Add Lawesson's reagent (0.005 mol) to the suspension.[1]

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 3-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to afford pure this compound.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temperature | Time (h) | Product | Yield (%) |

| 1 | 4-(4-bromophenyl)-4-oxobutanoic acid | 1.0 | Hydrazine hydrate | 2.0 | Ethanol | Reflux | 4-6 | 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | 85-90 |

| 2 | 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | 1.0 | Lawesson's Reagent | 0.5 | Toluene | Reflux | 3-5 | This compound | 75-80 |

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

References

Detailed protocol for the synthesis of 6-(4-Bromophenyl)pyridazine-3-thiol

Detailed Protocol for the Synthesis of 6-(4-Bromophenyl)pyridazine-3-thiol

Abstract